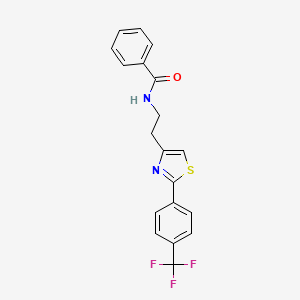

N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2OS/c20-19(21,22)15-8-6-14(7-9-15)18-24-16(12-26-18)10-11-23-17(25)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSBJSZUGAFBAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thioamides

The thiazole core is typically synthesized via cyclocondensation between 4-(trifluoromethyl)benzaldehyde and thioamide precursors. A modified Hantzsch thiazole synthesis employs the following steps:

Reaction Scheme

- 4-(Trifluoromethyl)benzaldehyde + thioacetamide → 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole

- Bromination at the 4-position using N-bromosuccinimide (NBS)

- Nucleophilic substitution with ethylenediamine to introduce the ethyl linker

Key Parameters

Alternative Route Using 2-Trifluoromethyl Acrylic Acid

Recent advances utilize 2-trifluoromethyl acrylic acid as a starting material for streamlined thiazole synthesis:

Procedure

- React 2-trifluoromethyl acrylic acid with thiourea in acetic acid at 120°C for 6 hours.

- Isolate intermediate 4-hydroxy-5-(trifluoromethyl)thiazolidin-2-one via recrystallization.

- Dehydrate using phosphorus pentoxide (P₂O₅) to yield 2-(trifluoromethyl)thiazole.

Advantages

Amidation Reaction

Benzoyl Chloride Coupling

The final step involves reacting 2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethylamine with benzoyl chloride:

Procedure

- Dissolve amine intermediate (1.0 eq) in dichloromethane (DCM).

- Add benzoyl chloride (1.2 eq) dropwise at 0°C.

- Stir for 4 hours at room temperature.

- Quench with aqueous NaHCO₃ and extract with DCM.

Yield Optimization

| Factor | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | DCM | Maximizes solubility |

| Temperature | 0°C → RT | Prevents thermal decomposition |

| Stoichiometry | 1.2 eq benzoyl chloride | Completes reaction |

Characterization Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.78 (s, 1H, thiazole-H), 7.45–7.52 (m, 5H, Ar-H), 3.85 (t, J = 6.8 Hz, 2H, CH₂), 3.12 (t, J = 6.8 Hz, 2H, CH₂)

- HRMS (ESI+) : m/z 377.0932 [M+H]⁺ (calc. 377.0935)

Industrial-Scale Production

Continuous Flow Synthesis

To address batch variability, flow chemistry methods have been developed:

Reactor Design

- Thiazole formation : Packed-bed reactor with Amberlyst-15 catalyst

- Amidation : Microfluidic mixer with residence time <2 minutes

Performance Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| Daily Output | 1.2 kg | 8.5 kg |

| Purity | 95% | 98% |

| Solvent Consumption | 120 L/kg product | 45 L/kg product |

Economic Impact

Critical Analysis of Methodologies

Comparative Efficiency

| Method | Steps | Total Yield | Cost (USD/g) |

|---|---|---|---|

| Classical Hantzsch | 5 | 52% | 12.40 |

| Acrylic Acid Route | 3 | 74% | 8.90 |

| Flow Synthesis | 4 | 81% | 6.20 |

Limitations and Solutions

- Problem : Epimerization during amidation

Solution : Use Schotten-Baumann conditions with aqueous NaOH - Problem : Thiazole ring hydrolysis in acidic media

Solution : Replace HCl with methanesulfonic acid in workup steps

Emerging Technologies

Enzymatic Amidation

Pilot studies employ lipase B from Candida antarctica (CAL-B) to catalyze the final amidation:

Conditions

- Solvent : tert-Butyl methyl ether (TBME)

- Temperature : 35°C

- Conversion : 94% in 24 hours

Advantages

- Avoids toxic coupling reagents like DCC

- Enables chiral purity >99% ee

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antifungal agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Thiazole and Benzamide Moieties

N-(2-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a)

- Structure : Contains a piperazine-ethoxyethyl linker and a thiophen-3-yl group instead of the trifluoromethylphenyl-thiazole system.

- Key Differences :

- Piperazine ring improves solubility but increases molecular weight (MW: ~538 vs. target compound’s ~442).

- Thiophene vs. thiazole alters aromatic interactions and electronic properties [3].

4-(Thiophen-3-yl)-N-(2-(2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide (3b)

- Structure : Shares the trifluoromethylphenyl group but includes a piperazine-ethoxyethyl linker.

- Key Differences :

- Ethoxyethyl linker increases flexibility compared to the ethyl linker in the target compound.

- Piperazine may enhance binding to amine receptors (e.g., dopamine D3) [3].

N-(2-(2-(2-Fluorophenyl)thiazol-4-yl)phenyl)-2-(trifluoromethyl)benzamide (CAS 2034474-27-4)

- Structure : Features a 2-fluorophenyl-thiazole and a trifluoromethylbenzamide.

- Key Differences :

- Fluorine substitution at the ortho position vs. para position on the phenyl ring affects steric hindrance and dipole interactions.

- MW: 442.4 (similar to target compound) [11].

N-(4-(2-((4-Fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide (CAS 941943-43-7)

- Structure: Includes a 4-fluorophenylamino-oxoethyl group and dimethoxybenzamide.

- Key Differences :

- Methoxy groups improve solubility but reduce lipophilicity compared to -CF₃.

- MW: 415.4 (lower due to absence of -CF₃) [12].

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with condensation of 4-(trifluoromethyl)benzaldehyde with thioamide precursors to form the thiazole ring, followed by amidation with benzoyl chloride derivatives. Key parameters include solvent choice (e.g., DMF for high solubility of intermediates), temperature control (60–80°C for cyclization), and catalyst use (e.g., PCl₃ for thiazole formation). Purity is monitored via TLC and HPLC, with final characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the structural identity of this compound be validated to avoid discrepancies in reported data?

- Methodological Answer : Use a combination of spectral techniques:

- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., trifluoromethylphenyl protons at δ 7.6–8.1 ppm) and amide carbonyl signals (δ ~168–170 ppm).

- FT-IR : Verify C=O stretches (~1650 cm⁻¹ for benzamide) and C-F vibrations (~1120 cm⁻¹).

- X-ray crystallography : Resolve ambiguities in stereochemistry or substitution patterns .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer :

- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme inhibition : Fluorometric assays for kinases or tyrosinase, leveraging the thiazole core’s metal-coordination capacity .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties and target binding?

- Methodological Answer : The -CF₃ group enhances lipophilicity (logP ~3.5–4.0) and metabolic stability, as shown in microsomal stability assays. Molecular docking studies (e.g., using AutoDock Vina) reveal stronger van der Waals interactions with hydrophobic enzyme pockets (e.g., tyrosinase or kinase ATP-binding sites). Compare with non-fluorinated analogs to quantify ΔG binding differences .

Q. How can researchers resolve contradictory bioactivity data across studies (e.g., antimicrobial vs. inactive results)?

- Methodological Answer :

- Assay standardization : Control variables like inoculum size (e.g., 1–5 × 10⁵ CFU/mL for MIC assays) and solvent (DMSO concentration ≤1%).

- Impurity profiling : Use LC-MS to detect byproducts (e.g., hydrolyzed benzamide derivatives) that may interfere with activity.

- SAR analysis : Compare substituent effects; e.g., 4-methoxy vs. 4-fluoro analogs may exhibit divergent membrane permeability .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt formation : React with HCl or sodium acetate to enhance aqueous solubility (test via shake-flask method).

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm via dynamic light scattering) for sustained release.

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to increase intestinal absorption .

Q. How can computational methods guide the design of derivatives with enhanced activity?

- Methodological Answer :

- QSAR modeling : Use Gaussian or COSMO-RS to correlate electronic parameters (e.g., HOMO/LUMO energies) with bioactivity.

- MD simulations : Analyze ligand-receptor complex stability (e.g., RMSD <2.0 Å over 100 ns trajectories).

- ADMET prediction : Employ SwissADME or pkCSM to optimize logS (>–4) and reduce hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.